

Application Notes and Protocols for Triphenylsulfonium Nonaflate in Deep UV (DUV) Photolithography

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Compound of Interest

Compound Name: Triphenylsulfonium nonaflate

Cat. No.: B114817

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These application notes provide a comprehensive overview of the use of **triphenylsulfonium nonaflate** (TPS-Nf) as a photoacid generator (PAG) in deep UV (DUV) photolithography. This document includes detailed experimental protocols, quantitative performance data, and visualizations of the underlying chemical mechanisms.

Introduction to Triphenylsulfonium Nonaflate in DUV Photolithography

Triphenylsulfonium nonaflate is a key component in chemically amplified photoresists (CARs) used for DUV lithography, a critical technology in the fabrication of microelectronics and microfluidics.^[1] Upon exposure to DUV radiation (typically at 248 nm from a KrF excimer laser), TPS-Nf undergoes photodecomposition to generate a strong acid, nonafluorobutanesulfonic acid.^[1] This photogenerated acid then catalyzes a cascade of chemical reactions within the photoresist polymer matrix during a subsequent post-exposure bake (PEB) step.^[2] This catalytic process, known as chemical amplification, dramatically increases the photosensitivity of the resist, enabling the patterning of high-resolution features with low exposure doses.^[2]

The nonaflate anion is particularly important as it influences the diffusion of the photogenerated acid, which is a critical factor in controlling the final dimensions and resolution of the patterned

features.[\[1\]](#)

Quantitative Performance Data

The performance of a photoresist is characterized by several key parameters, including its sensitivity (the dose of radiation required for patterning) and resolution (the smallest feature size that can be reliably printed). The following table summarizes representative quantitative data for a DUV photoresist incorporating **triphenylsulfonium nonaflate**.

Parameter	Value	Conditions	Reference
Sensitivity (Dose-to-Clear, E ₀)	10 - 30 mJ/cm ²	248 nm exposure	[2]
Resolution	Sub-100 nm	Optimized process	[3]
Aspect Ratio	> 3:1	Dependent on resist thickness and feature size	[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for patterning a positive-tone DUV photoresist containing **triphenylsulfonium nonaflate**.

Materials and Equipment

- Substrate: Silicon wafer
- Adhesion Promoter: Hexamethyldisilazane (HMDS)
- Photoresist: DUV photoresist containing a protected polymer (e.g., poly(4-hydroxystyrene) with a t-BOC protecting group), **triphenylsulfonium nonaflate** (2-5 wt%), and a casting solvent (e.g., propylene glycol monomethyl ether acetate - PGMEA).
- Developer: 0.26 N Tetramethylammonium hydroxide (TMAH) in water
- Rinse Solution: Deionized (DI) water

- Equipment: Spin coater, hot plate, DUV exposure tool (e.g., stepper or scanner), developing bath, scanning electron microscope (SEM) for inspection.

Protocol

- Substrate Preparation:
 - Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean).
 - Dehydrate the wafer by baking at 200°C for 30 minutes.
 - Apply HMDS adhesion promoter via vapor priming or spin coating to enhance resist adhesion.
- Photoresist Coating:
 - Dispense the DUV photoresist onto the center of the wafer.
 - Spin coat at a speed of 1500-4000 rpm for 30-60 seconds to achieve the desired film thickness (typically 300-700 nm). The exact speed will depend on the resist viscosity and desired thickness.
- Soft Bake (Pre-bake):
 - Bake the coated wafer on a hot plate at 90-130°C for 60-90 seconds. This step removes the casting solvent from the resist film.
- Exposure:
 - Expose the wafer to DUV radiation (248 nm) through a photomask using a DUV stepper or scanner.
 - The exposure dose will typically be in the range of 10-50 mJ/cm², and should be optimized for the specific resist and desired feature size.
- Post-Exposure Bake (PEB):

- Bake the exposed wafer on a hot plate at 100-140°C for 60-90 seconds. This critical step drives the acid-catalyzed deprotection reaction.^[2]
- Development:
 - Immerse the wafer in a 0.26 N TMAH developer solution for 30-60 seconds with gentle agitation. The exposed regions of the resist will dissolve.
 - The development time is a critical parameter and should be carefully controlled.
- Rinse and Dry:
 - Rinse the wafer thoroughly with DI water to stop the development process.
 - Dry the wafer using a nitrogen gun or by spin drying.
- Hard Bake (Post-bake):
 - (Optional) Bake the wafer at 110-130°C for 60-90 seconds to further harden the patterned resist and improve its etch resistance.
- Inspection:
 - Inspect the patterned features using a scanning electron microscope (SEM) to verify the resolution and quality of the lithography.

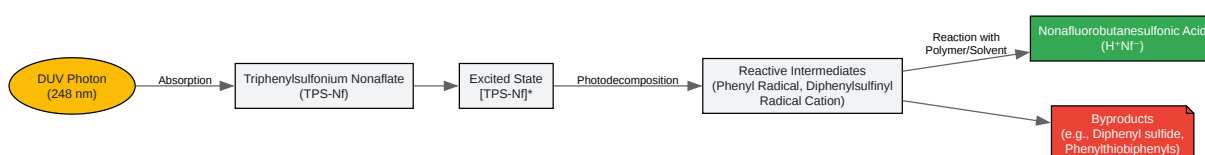
Chemical Mechanisms and Signaling Pathways

The functionality of **triphenylsulfonium nonaflate** in DUV photolithography is centered around its ability to generate a strong acid upon exposure to UV light. This acid then acts as a catalyst in a subsequent chemical amplification step.

Photoacid Generation

Upon absorption of a DUV photon, the triphenylsulfonium cation undergoes a series of photochemical reactions. The primary process is the homolytic cleavage of a carbon-sulfur bond, leading to the formation of a phenyl radical and a diphenylsulfinyl radical cation. These reactive intermediates can then undergo further reactions, including hydrogen abstraction from

the polymer matrix or solvent, ultimately leading to the formation of a proton (H^+) and various byproducts. The proton then combines with the nonaflate anion to form nonafluorobutanesulfonic acid.

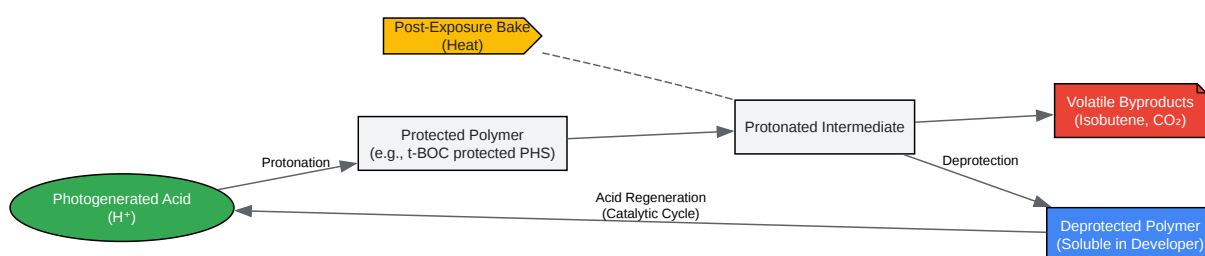


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Caption: Photoacid Generation from TPS-Nf.

Chemically Amplified Deprotection

The photogenerated acid catalyzes the removal of protecting groups from the polymer backbone in the photoresist. A common example is the deprotection of a poly(4-hydroxystyrene) polymer protected with tert-butoxycarbonyl (t-BOC) groups. The acid protonates the carbonyl oxygen of the t-BOC group, leading to its cleavage and the formation of poly(4-hydroxystyrene), isobutene, and carbon dioxide. This deprotection reaction renders the exposed regions of the photoresist soluble in an aqueous developer.

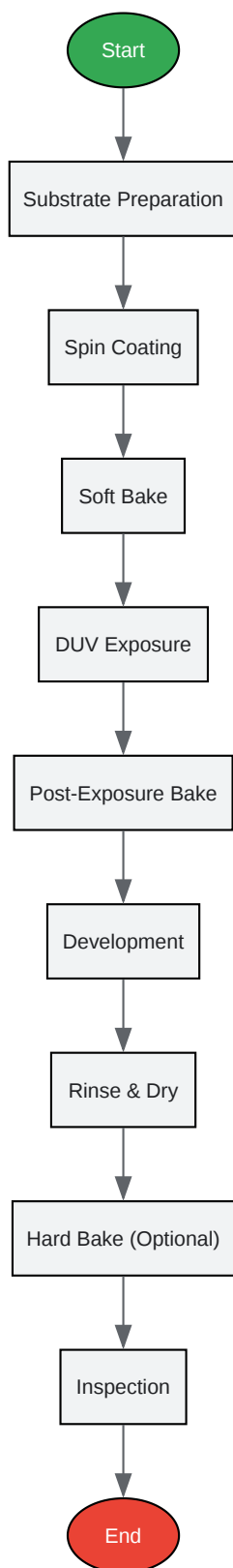


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Caption: Acid-Catalyzed Deprotection.

Experimental Workflow

The overall DUV photolithography process using a TPS-Nf based photoresist can be visualized as a series of sequential steps.



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